Diperdipine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

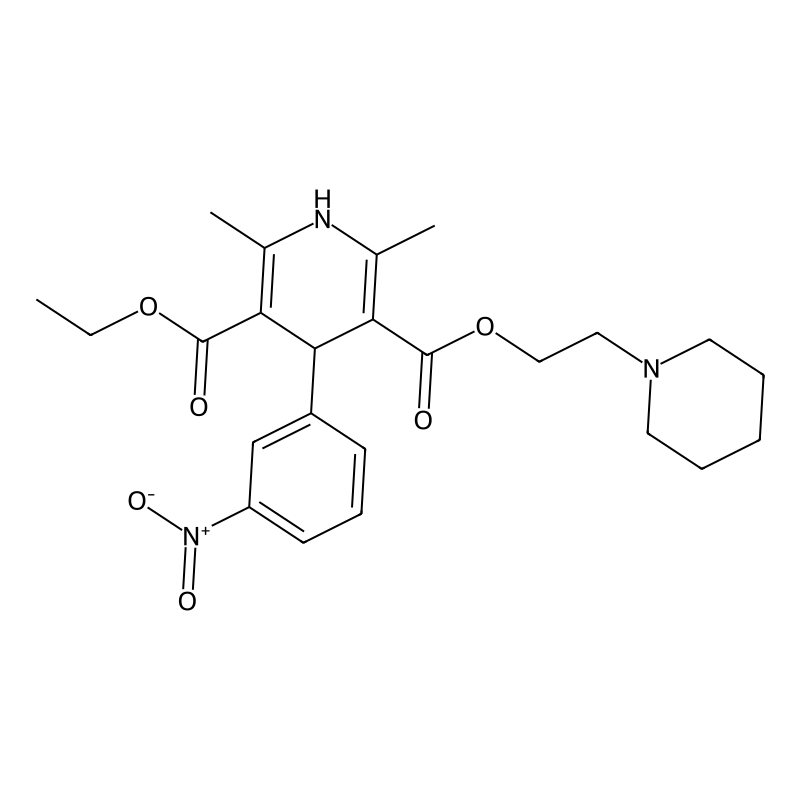

Diperdipine is a synthetic compound classified as a calcium channel antagonist, primarily belonging to the dihydropyridine class of medications. It is known for its potential therapeutic applications in managing cardiovascular diseases, particularly hypertension. The compound's structure allows it to selectively inhibit calcium influx through voltage-gated calcium channels, leading to vasodilation and reduced vascular resistance, which can improve cardiac output and decrease blood pressure .

Additionally, diperdipine can be involved in oxidation reactions that convert dihydropyridines into their corresponding pyridine derivatives. These transformations are crucial for modifying the pharmacological properties of the compound and enhancing its biological activity .

Diperdipine exhibits significant biological activity as a calcium channel blocker. Its primary mechanism involves inhibiting the influx of calcium ions into cardiac and smooth muscle cells, resulting in decreased contractility and relaxation of blood vessels. This action contributes to lowering blood pressure and alleviating symptoms associated with hypertension. Clinical studies have shown that diperdipine can effectively reduce systemic vascular resistance and improve cardiac function parameters such as stroke index and left ventricular ejection fraction .

Furthermore, research indicates that diperdipine may possess anti-inflammatory properties, making it a candidate for further investigation in treating inflammatory conditions .

The synthesis of diperdipine typically involves several key steps:

- Formation of Dihydropyridine Core: The initial step often utilizes the Biginelli reaction or similar multicomponent reactions involving aldehydes and β-ketoesters.

- Functionalization: Subsequent steps may involve functionalizing the dihydropyridine structure through various chemical modifications to enhance its pharmacological profile.

- Purification: The final product is usually purified using techniques such as recrystallization or chromatography to obtain high-purity diperdipine suitable for biological testing .

Diperdipine's primary application is in the treatment of hypertension and other cardiovascular disorders due to its ability to relax blood vessels and improve blood flow. It has been investigated for use in various formulations, including oral tablets and injectable forms for acute management scenarios . Additionally, its potential anti-inflammatory effects suggest applications beyond cardiovascular health, possibly extending into areas like chronic pain management or inflammatory diseases.

Diperdipine shares structural similarities with other dihydropyridine derivatives, such as:

- Nifedipine: Another calcium channel blocker widely used for hypertension and angina.

- Amlodipine: Known for its long half-life and once-daily dosing convenience.

- Felodipine: Similar in action but with different pharmacokinetic properties.

Comparison TableCompound Primary Use Unique Features Diperdipine Hypertension Potential anti-inflammatory effects Nifedipine Hypertension/Angina Rapid onset but shorter duration Amlodipine Hypertension Long half-life; once-daily dosing Felodipine Hypertension Intermediate half-life; less frequent dosing

| Compound | Primary Use | Unique Features |

|---|---|---|

| Diperdipine | Hypertension | Potential anti-inflammatory effects |

| Nifedipine | Hypertension/Angina | Rapid onset but shorter duration |

| Amlodipine | Hypertension | Long half-life; once-daily dosing |

| Felodipine | Hypertension | Intermediate half-life; less frequent dosing |

Diperdipine's unique profile lies in its dual potential as both an antihypertensive agent and an anti-inflammatory compound, distinguishing it from other similar agents which primarily focus on cardiovascular applications alone .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Marchionni N, Fantini F, Maioli M, Burgisser C, Barletta G, Di Donato M. Synergistic action of postextrasystolic potentiation and diperdipine on left ventricular wall motion abnormalities in coronary heart disease. Am Heart J. 1992 Apr;123(4 Pt 1):977-83. PubMed PMID: 1372461.

3: Di Donato M, Maioli M, Venturi F, Bürgisser C, Fantini F, Biamino G, Marchionni N. Acute hemodynamic effects of intravenous diperdipine, a new dihydropyridine derivative, in coronary heart disease. Am Heart J. 1991 Mar;121(3 Pt 1):776-81. PubMed PMID: 2000744.

4: Greiner PO, Weber S, Angignard J, Berbey B. Evaluation of first pass effect and biliary excretion of diperdipine in the dog. Eur J Drug Metab Pharmacokinet. 1990 Jul-Sep;15(3):185-90. PubMed PMID: 2253647.

5: Greiner PO, Angignard D, Cahn J. High performance liquid chromatography of a new 1,4-dihydropyridine: applications to pharmacokinetic study in dogs. J Pharm Sci. 1988 May;77(5):387-9. PubMed PMID: 3411457.